molecular formula C18H19N3O4S B2932220 4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1421583-72-3

4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Cat. No.: B2932220
CAS No.: 1421583-72-3
M. Wt: 373.43
InChI Key: MSQKPMBXJPUDEH-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with methoxy (4-position) and methyl (3-position) groups, linked via a methylene bridge to a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety. Structural characterization of such compounds often employs X-ray crystallography, with SHELX software (e.g., SHELXL, SHELXS) being widely used for refinement and solution .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12-10-13(8-9-17(12)25-3)26(23,24)19-11-16-14-6-4-5-7-15(14)18(22)21(2)20-16/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQKPMBXJPUDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group and a dihydrophthalazine moiety. Its IUPAC name reflects these components, indicating its potential for various interactions within biological systems.

PropertyValue
Chemical FormulaC14H16N4O3S
Molecular Weight316.36 g/mol
IUPAC Name4-Methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
CAS NumberNot available

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study by El-Kady et al. (2022) demonstrated that compounds similar to 4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, specifically those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase . A notable case study involved the application of similar sulfonamide derivatives in treating resistant cancer types, where they demonstrated enhanced efficacy compared to standard treatments.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this sulfonamide derivative exhibits anti-inflammatory effects. Research indicates that it can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of 4-methoxy-3-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
  • Modulation of Signaling Pathways : The anti-inflammatory effects may result from modulation of NF-kB signaling pathways.

Case Studies

  • Antibacterial Activity : A clinical trial assessed the efficacy of a related sulfonamide in treating urinary tract infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to control groups .
  • Cancer Treatment : In a preclinical model, administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Benzenesulfonamide + Phthalazinone 4-methoxy, 3-methyl (benzene); 3-methyl (phthalazinone) Not reported Not reported Sulfonamide, phthalazinone, methoxy
Example 53 () Benzenesulfonamide + Pyrazolo[3,4-d]pyrimidine + Chromenone 2-fluoro, N-isopropyl (benzene); 5-fluoro, 3-fluorophenyl (chromenone) 589.1 175–178 Sulfonamide, pyrazolopyrimidine, chromenone, fluoro
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide () Benzenesulfonamide + Thiazolidinone 4-methyl (benzene); 2-oxo-thiazolidinone ~285 (calculated) Not reported Sulfonamide, thiazolidinone, carbonyl
Key Observations:
  • Heterocyclic Moieties: The target compound’s phthalazinone ring contrasts with the pyrazolopyrimidine-chromenone system in Example 53 () and the thiazolidinone in .
  • Substituent Effects : Fluoro groups in Example 53 increase electronegativity and may enhance metabolic stability compared to the methoxy/methyl groups in the target compound .
  • Molecular Weight : Example 53 has a higher molecular weight (589.1 g/mol) due to its extended heterocyclic system, which may influence pharmacokinetic properties like absorption and distribution.

Physicochemical and Functional Implications

  • Melting Points : Example 53’s melting point (175–178°C) suggests moderate thermal stability, likely influenced by fluorinated aromatic systems. The absence of data for the target compound limits direct comparison, but its methoxy group may lower melting points relative to fluorinated analogs.
  • The phthalazinone moiety in the target compound may target kinases or DNA-interacting proteins, whereas Example 53’s chromenone-pyrazolopyrimidine system could exhibit anticancer activity .

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